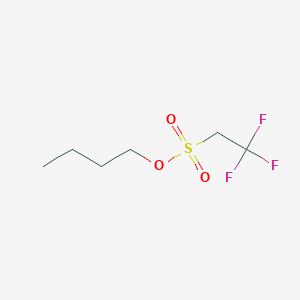
Butyl 2,2,2-trifluoroethane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2,2,2-trifluoroethane-1-sulfonate is an organic compound characterized by the presence of a butyl group attached to a trifluoroethane sulfonate moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl 2,2,2-trifluoroethane-1-sulfonate can be synthesized through the reaction of butanol with 2,2,2-trifluoroethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, often using continuous flow reactors to maintain consistent reaction conditions and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2,2,2-trifluoroethane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields butyl azide, while oxidation with potassium permanganate produces this compound oxide .
Applications De Recherche Scientifique
Butyl 2,2,2-trifluoroethane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which butyl 2,2,2-trifluoroethane-1-sulfonate exerts its effects involves the interaction of the trifluoroethane sulfonate group with various molecular targets. This interaction can lead to the formation of stable intermediates or transition states, facilitating specific chemical transformations. The molecular pathways involved often include nucleophilic attack on the sulfonate group, leading to the formation of new covalent bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 2,2,2-Trifluoroethane-1-sulfonic acid
- Difluoromethyl triflate
Uniqueness
Butyl 2,2,2-trifluoroethane-1-sulfonate is unique due to the presence of the butyl group, which imparts specific steric and electronic properties. This makes it more versatile in certain chemical reactions compared to its analogs. Additionally, the trifluoroethane sulfonate moiety enhances its reactivity and stability, making it a valuable reagent in various applications .
Propriétés
Numéro CAS |
918655-85-3 |
|---|---|
Formule moléculaire |
C6H11F3O3S |
Poids moléculaire |
220.21 g/mol |
Nom IUPAC |
butyl 2,2,2-trifluoroethanesulfonate |
InChI |
InChI=1S/C6H11F3O3S/c1-2-3-4-12-13(10,11)5-6(7,8)9/h2-5H2,1H3 |
Clé InChI |
IQDGNTUROHOEOY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOS(=O)(=O)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
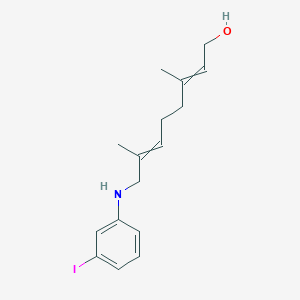

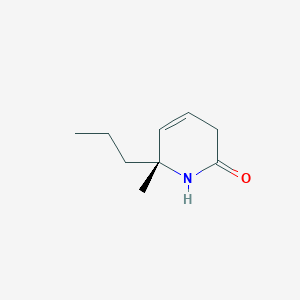


![N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea](/img/structure/B14183714.png)
![2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one](/img/structure/B14183717.png)
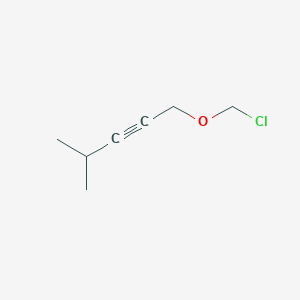

![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
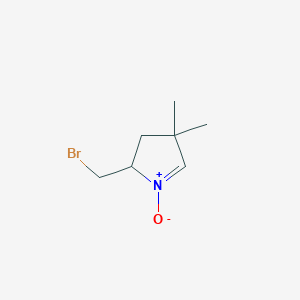
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
